molecular formula C15H14BrN3O2 B4818241 N-(4-{[(2-bromophenyl)carbamoyl]amino}phenyl)acetamide

N-(4-{[(2-bromophenyl)carbamoyl]amino}phenyl)acetamide

Cat. No.: B4818241
M. Wt: 348.19 g/mol
InChI Key: ZVQSCUPKSBXQTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{[(2-bromophenyl)carbamoyl]amino}phenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a bromophenyl group and a carbamoyl group attached to an acetamide backbone

Properties

IUPAC Name

N-[4-[(2-bromophenyl)carbamoylamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrN3O2/c1-10(20)17-11-6-8-12(9-7-11)18-15(21)19-14-5-3-2-4-13(14)16/h2-9H,1H3,(H,17,20)(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVQSCUPKSBXQTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(2-bromophenyl)carbamoyl]amino}phenyl)acetamide typically involves the reaction of 2-bromophenyl isocyanate with 4-aminophenylacetamide. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of automated reactors and continuous flow systems to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(2-bromophenyl)carbamoyl]amino}phenyl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the carbamoyl group can lead to the formation of amines or other reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Products include substituted phenylacetamides with various functional groups replacing the bromine atom.

    Oxidation Reactions: Products include N-oxides and other oxidized derivatives.

    Reduction Reactions: Products include primary or secondary amines and other reduced forms of the original compound.

Scientific Research Applications

N-(4-{[(2-bromophenyl)carbamoyl]amino}phenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent.

    Material Science: The compound is explored for its use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

    Biological Research: It serves as a tool compound in the study of enzyme inhibition and protein interactions, providing insights into biochemical pathways and mechanisms.

Mechanism of Action

The mechanism of action of N-(4-{[(2-bromophenyl)carbamoyl]amino}phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group enhances the compound’s binding affinity to these targets, while the carbamoyl group facilitates the formation of stable complexes. This interaction can inhibit the activity of enzymes or modulate receptor functions, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromophenyl)acetamide: Lacks the carbamoyl group, resulting in different chemical properties and biological activities.

    N-(2-bromophenyl)acetamide: The position of the bromine atom affects the compound’s reactivity and interaction with molecular targets.

    N-(4-{[(2-chlorophenyl)carbamoyl]amino}phenyl)acetamide: The substitution of bromine with chlorine alters the compound’s chemical and biological properties.

Uniqueness

N-(4-{[(2-bromophenyl)carbamoyl]amino}phenyl)acetamide is unique due to the presence of both bromophenyl and carbamoyl groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-{[(2-bromophenyl)carbamoyl]amino}phenyl)acetamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(4-{[(2-bromophenyl)carbamoyl]amino}phenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.